Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate
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Overview
Description
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate is a chemical compound known for its unique structure and properties. It is a derivative of benzoic acid and contains a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and materials science. The compound’s molecular formula is C16H17NO4S, and it has a molecular weight of 319.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dimethylphenylsulfonamido)benzoate typically involves the reaction of 3-aminobenzoic acid with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methylphenylsulfonamido)benzoate
- Methyl 3-(2,4-dichlorophenylsulfonamido)benzoate
- Methyl 3-(2,4-dimethoxyphenylsulfonamido)benzoate
Uniqueness
Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
902716-06-7 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-8-15(12(2)9-11)22(19,20)17-14-6-4-5-13(10-14)16(18)21-3/h4-10,17H,1-3H3 |
InChI Key |
RQOGBQITGBTGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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